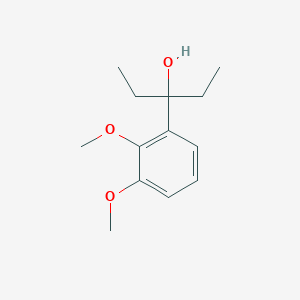

3-(2,3-Dimethoxyphenyl)pentan-3-ol

Description

Contextualization of Dimethoxyphenyl Alcohols in Complex Molecular Architectures

The dimethoxyphenyl moiety, a component of 3-(2,3-Dimethoxyphenyl)pentan-3-ol, is a structural feature found in various complex natural products. For instance, substituted phenyl groups are the fundamental building blocks of lignin, one of the most abundant biopolymers researchgate.net. In the field of synthetic chemistry, molecules containing aryl alcohol motifs are crucial intermediates and target structures, particularly in the pharmaceutical industry oist.jpnih.gov.

Structural Significance of the Pentan-3-ol Scaffold in Tertiary Alcohol Chemistry

The core of the molecule is a pentan-3-ol structure. In its unsubstituted form, pentan-3-ol is a secondary alcohol, with a hydroxyl group attached to the third carbon of a five-carbon chain nih.govsolubilityofthings.comnih.gov. However, in this compound, this central carbon is also bonded to the dimethoxyphenyl group and two ethyl groups, classifying it as a tertiary alcohol. This structural feature is significant as tertiary alcohols exhibit distinct chemical reactivity compared to primary or secondary alcohols.

The pentan-3-ol scaffold provides a specific, symmetrical five-carbon backbone. When modified into a tertiary alcohol, as in this compound, it creates a sterically hindered yet functionally rich carbon center. Tertiary alcohols are widely used in medicine and industry mdpi.com. For example, the related tertiary hexanol, 3-methyl-3-pentanol, has been noted for its sedative and anticonvulsant properties and serves as a precursor in the synthesis of other compounds wikipedia.org. The development of methods for the deoxygenative coupling of tertiary alcohols provides direct access to quaternary carbon scaffolds, which are highly valuable in chemical synthesis researchgate.net.

| Compound | Type | Boiling Point | Melting Point | Molar Mass |

| Pentan-3-ol | Secondary Alcohol | 115.3 °C wikipedia.org | -63.68 °C wikipedia.org | 88.15 g/mol wikipedia.org |

| 3-Methyl-3-pentanol | Tertiary Alcohol | 122.4 °C wikipedia.org | -23.6 °C wikipedia.org | 102.17 g/mol wikipedia.org |

This table compares the physical properties of the related secondary alcohol, pentan-3-ol, with the tertiary alcohol, 3-methyl-3-pentanol, illustrating differences that arise from their structural variations.

Overview of Research Trajectories for Aryl-Substituted Tertiary Alcohols

Research involving aryl-substituted tertiary alcohols is focused on several key areas, primarily driven by their utility in organic synthesis and their potential as biologically active molecules.

A significant research trajectory is the development of novel and efficient synthetic methodologies. Recent studies have reported on one-pot catalytic methods for producing aryl-substituted tertiary alcohols from readily available starting materials like aryl olefins and ketones, achieving high yields under mild conditions mdpi.com. These methods are valuable for their ability to construct complex carbon centers in a single step oist.jpmdpi.com.

Another major area of focus is the use of aryl-substituted tertiary alcohols as building blocks for constructing even more complex molecular architectures. The C(sp³)–O bond of a tertiary alcohol can be activated for cross-coupling reactions, providing a direct pathway to create quaternary carbon centers researchgate.net. The formation of C(sp³)–C(sp²) bonds from alcohols and other abundant precursors is a critical challenge in organic chemistry with significant implications for drug discovery and materials science acs.org.

Furthermore, molecules bearing aryl-substituted tertiary alcohol moieties are actively investigated for their biological applications. They are considered important building blocks in the pharmaceutical industry and can be used as reagents for discriminating between enantiomers oist.jp. The exploration of new derivatives continues to yield compounds with promising activities, such as the antimalarial properties observed in certain aryl-substituted propanols nih.gov. This demonstrates the ongoing potential for discovering novel therapeutic agents within this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-(2,3-dimethoxyphenyl)pentan-3-ol |

InChI |

InChI=1S/C13H20O3/c1-5-13(14,6-2)10-8-7-9-11(15-3)12(10)16-4/h7-9,14H,5-6H2,1-4H3 |

InChI Key |

DGPGAAZOWXIPKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=C(C(=CC=C1)OC)OC)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 2,3 Dimethoxyphenyl Pentan 3 Ol

Chemical Transformations of the Tertiary Alcohol Functionality

The tertiary nature of the alcohol group in 3-(2,3-dimethoxyphenyl)pentan-3-ol dictates its reactivity. The absence of a hydrogen atom on the carbinol carbon prevents typical oxidation pathways, while steric hindrance influences substitution reactions at the hydroxyl group.

Dehydration Pathways and Olefin Formation

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. For tertiary alcohols like this compound, this reaction proceeds readily via an E1 (elimination, unimolecular) mechanism due to the formation of a stable tertiary carbocation intermediate. byjus.comlibretexts.org

The mechanism involves three principal steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the hydroxyl group is protonated to form an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). byjus.comchemguide.co.uk

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, resulting in the formation of a tertiary carbocation. The stability of this carbocation is enhanced by hyperconjugation from adjacent alkyl groups and resonance with the 2,3-dimethoxyphenyl ring. byjus.com

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond. byjus.com

Given the structure of this compound, deprotonation can occur from either the adjacent methylene (B1212753) (-CH₂-) or methyl (-CH₃) carbons of the pentyl chain. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene.

Table 1: Potential Alkene Products from Dehydration

| Product Name | Structure | Classification |

|---|---|---|

| (E/Z)-3-(2,3-Dimethoxyphenyl)pent-2-ene | Tetrasubstituted (Major Product) |

The reaction conditions, particularly temperature, are crucial. Tertiary alcohols dehydrate under relatively mild conditions, often at temperatures ranging from 25°C to 80°C. libretexts.org The use of phosphoric acid is often preferred as it leads to cleaner reactions with fewer side products compared to sulfuric acid, which can cause oxidation and charring. chemguide.co.uk

Esterification and Etherification of the Hydroxyl Group

The formation of esters and ethers from this compound is significantly hindered by the steric bulk surrounding the tertiary hydroxyl group.

Esterification: Direct Fischer esterification with a carboxylic acid under acidic conditions is generally ineffective for sterically hindered tertiary alcohols due to the difficulty of nucleophilic attack by the alcohol and the competing dehydration reaction. nih.gov To overcome this, more reactive acylating agents or specialized methods are required.

Table 2: Methods for Esterification of Sterically Hindered Alcohols

| Method | Reagents | Description |

|---|---|---|

| Acyl Chloride/Pyridine | R-COCl, Pyridine | The alcohol attacks the highly electrophilic acyl chloride. Pyridine acts as a base to neutralize the HCl byproduct. |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) serves as a catalyst. |

| Benzotriazole Esters | Carboxylic acid, HOBt, EDC, DMAP | An active ester is formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), which then reacts with the tertiary alcohol. researchgate.netresearchgate.net |

Etherification: Similar to esterification, the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) is not feasible because the sterically hindered alkoxide would act as a base, leading to elimination of the alkyl halide rather than substitution. Formation of an ether would likely require reaction of the alcohol with a highly reactive electrophile, such as an alkyl triflate, or conversion to a carbocation in the presence of another alcohol under acidic conditions, though this would compete with dehydration.

Reactivity of the 2,3-Dimethoxyphenyl Moiety

The 2,3-dimethoxyphenyl group is an electron-rich aromatic system. The two methoxy (B1213986) (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

The presence of two activating methoxy groups and the bulky tertiary alcohol substituent dictates the regioselectivity of electrophilic aromatic substitution (SₑAr) reactions. The methoxy groups direct incoming electrophiles to the positions ortho and para to them. libretexts.orglkouniv.ac.in

Let's analyze the positions on the 2,3-dimethoxyphenyl ring:

C4: Para to the C1-methoxy group and meta to the C2-methoxy group.

C5: Meta to the C1-methoxy group and para to the C2-methoxy group.

C6: Ortho to the C1-methoxy group.

The C1 position is substituted by the pentan-3-ol group. The C6 position is ortho to one methoxy group but is also sterically hindered by the adjacent bulky pentan-3-ol substituent. Therefore, electrophilic attack is most likely to occur at the C4 or C5 positions, which are para to one of the methoxy groups and less sterically encumbered. Computational studies on 1,2-dimethoxybenzene (B1683551) have shown that substitution is highly favored at the position para to one of the methoxy groups (equivalent to C4 or C5). scirp.orgresearchgate.net The combined electronic effects of the two methoxy groups strongly activate these positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Probable Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Nitro- and 5-Nitro- derivatives |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 4-Bromo- and 5-Bromo- derivatives |

| Friedel-Crafts Alkylation | R⁺ (from R-Cl/AlCl₃) | 4-Alkyl- and 5-Alkyl- derivatives |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) requires a fundamentally different set of conditions than SₑAr. The SₙAr mechanism is favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com

The 2,3-dimethoxyphenyl ring in this compound is highly electron-rich due to the electron-donating nature of the two methoxy groups. These groups deactivate the ring toward nucleophilic attack. masterorganicchemistry.com Furthermore, the compound lacks a conventional leaving group on the aromatic ring. For these reasons, this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. nih.govlibretexts.org

Potential for Demethylation of Methoxy Groups

The presence of two methoxy groups on the phenyl ring of this compound presents a significant potential for demethylation reactions. Demethylation is a fundamental chemical process that involves the removal of a methyl group from a molecule. nih.gov In the context of aryl ethers, this transformation is crucial for synthesizing phenols and polyphenolic compounds, which are valuable intermediates in various fields, including pharmaceuticals and materials science.

The reactivity of the methoxy groups in this compound is influenced by their positions (ortho and meta to the pentan-3-ol substituent). The electron-donating nature of the methoxy groups activates the aromatic ring, making them susceptible to cleavage by various reagents. Common methods for cleaving aryl methyl ethers involve strong acids (like HBr or HI), Lewis acids (such as BBr₃), or nucleophilic agents (like thiolate anions).

The choice of reagent can potentially allow for selective demethylation. For instance, steric hindrance around the ortho-methoxy group might lead to preferential cleavage of the meta-methoxy group under certain conditions. Conversely, chelation control involving the adjacent hydroxyl group could favor the demethylation of the ortho-methoxy group.

Table 1: Common Reagents for Aryl Methoxy Group Demethylation

| Reagent Class | Example Reagent | General Conditions | Potential Outcome for this compound |

| Strong Protic Acids | Hydrobromic Acid (HBr) | High temperature, reflux | Non-selective demethylation of both methoxy groups. |

| Lewis Acids | Boron Tribromide (BBr₃) | Low temperature (-78 °C to rt) | Highly effective, potentially non-selective demethylation. |

| Nucleophilic Agents | Sodium Thiophenolate (NaSPh) | High temperature, polar aprotic solvent (e.g., DMF) | SNAr-type demethylation, potentially selective. |

| Organometallic Reagents | Grignard Reagents (e.g., MeMgI) | High temperature | Can effect demethylation, particularly for sterically hindered ethers. |

Mechanistic Studies of Key Reaction Pathways

Understanding the precise sequence of bond-breaking and bond-forming events—the reaction mechanism—is paramount for controlling reaction outcomes, optimizing conditions, and designing novel chemical transformations. For a molecule like this compound, mechanistic studies would focus on reactions such as demethylation or dehydration of the tertiary alcohol.

Reaction Mechanism Elucidation using Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for determining reaction mechanisms. wikipedia.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.orgprinceton.edu This rate change provides insight into the bond-breaking or bond-forming steps at or before the rate-determining step of the reaction. princeton.edu

For the demethylation of this compound, a KIE study could be designed by synthesizing an isotopically labeled version of the compound, for example, 3-(2-methoxy-3-(trideuteromethoxy)phenyl)pentan-3-ol. By comparing the rate of demethylation of this labeled compound with the unlabeled version, one can determine if the C-H bond of the methyl group is cleaved in the rate-limiting step.

A primary KIE (typically kH/kD > 2) would be observed if the C-H bond is broken during the rate-determining step, strongly suggesting this is the slowest step in the mechanism. aip.orgnih.gov

A secondary KIE (kH/kD ≈ 1) occurs when the isotopically substituted bond is not broken but is located near the reaction center. wikipedia.org Its value can provide information about changes in hybridization at the reaction center. wikipedia.org

Table 2: Hypothetical Kinetic Isotope Effect Data for Demethylation

| Reaction Type | Isotopic Substitution | Hypothetical kH/kD | Mechanistic Implication |

| Demethylation | Deuteration of the methoxy group (O-CD₃) | 4.5 | C-H bond cleavage is the rate-determining step. |

| Demethylation | Deuteration of the methoxy group (O-CD₃) | 1.1 | C-H bond cleavage is not the rate-determining step. The rate-limiting step may be the initial attack of the reagent on the oxygen atom. |

| Dehydration | Deuteration of the α-carbon | 0.9 | Indicates a change from sp³ to sp² hybridization at the α-carbon, consistent with an E1-type elimination mechanism. |

Investigation of Reaction Intermediates via Spectroscopic Techniques

The direct observation and characterization of transient reaction intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed to detect these short-lived species.

In the case of the acid-catalyzed demethylation of this compound, a likely intermediate is an oxonium ion, formed by the protonation of one of the methoxy groups. This could be followed by nucleophilic attack on the methyl group. Spectroscopic methods could be used as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially allow for the direct observation of the protonated oxonium ion intermediate. Changes in the chemical shifts of the methoxy protons and carbon would provide evidence for its formation.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy could monitor the disappearance of the C-O-C stretching frequency of the ether and the appearance of the O-H stretching frequency of the resulting phenol (B47542).

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction mixture. aip.org

Table 3: Spectroscopic Techniques for Intermediate Characterization

| Technique | Information Gained | Hypothetical Observation for Demethylation Intermediate |

| ¹H NMR | Changes in proton chemical environment | Downfield shift of methoxy protons upon formation of an oxonium ion. |

| ¹³C NMR | Changes in carbon chemical environment | Shift in the methoxy carbon signal upon protonation. |

| FT-IR | Changes in functional groups | Disappearance of ether C-O stretch (~1250 cm⁻¹), appearance of broad phenol O-H stretch (~3300 cm⁻¹). |

| ESI-MS | Mass-to-charge ratio of intermediates | Detection of a species with a mass corresponding to the protonated starting material [M+H]⁺. |

Photochemical Reactivity and Related Mechanistic Pathways

Photochemical reactions, which are initiated by the absorption of light, offer alternative synthetic routes that can proceed under mild conditions and often with high selectivity. acs.orgacs.org The aromatic dimethoxy system in this compound is a chromophore that can absorb UV or visible light, potentially leading to unique reactivity.

The photochemical reactivity could involve several pathways:

Photo-demethylation: Light, possibly in the presence of a photosensitizer, could induce the cleavage of the methyl-oxygen bond. This might proceed through a radical mechanism, where photoexcitation leads to homolytic bond cleavage. acs.org

Photo-rearrangement: Absorption of light could lead to excited states that undergo skeletal rearrangements, a common pathway for aromatic compounds.

Photocatalysis: Using a suitable photocatalyst, it may be possible to drive the demethylation or other functionalization reactions using visible light, which is an environmentally benign energy source. acs.orgacs.org The mechanism would likely involve single-electron transfer (SET) from the excited photocatalyst to the substrate or vice-versa, generating radical ion intermediates.

Mechanistic investigations into these photochemical pathways would involve techniques such as transient absorption spectroscopy to detect short-lived excited states and radical intermediates, as well as electron paramagnetic resonance (EPR) spectroscopy for the direct detection of radical species. acs.org

Table 4: Hypothetical Photochemical Reaction Investigation

| Parameter | Variation | Purpose |

| Light Source | 254 nm UV lamp, 350 nm UV lamp, Blue LED (450 nm) | To determine the wavelength dependency of the reaction. |

| Photocatalyst | None, Rose Bengal, Rhodamine B, Ir(ppy)₃ | To test for photocatalytic activity and SET mechanisms. acs.orgacs.org |

| Solvent | Acetonitrile, Methanol, Dichloromethane | To study the effect of solvent polarity on the reaction pathway and efficiency. |

| Atmosphere | Nitrogen, Air (Oxygen) | To determine if oxygen is a required participant (e.g., in photo-oxidation) or a quencher of excited states. |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical compound this compound. Despite extensive searches for advanced spectroscopic and structural data, no dedicated studies detailing the comprehensive characterization of this particular molecule could be identified. As a result, the detailed analysis requested, including advanced NMR spectroscopy, mass spectrometry, and X-ray crystallography, cannot be provided at this time.

Scientific investigation into chemical compounds relies on published research where synthesis and subsequent analysis are meticulously documented. For this compound, such documentation appears to be absent from the public domain. While spectroscopic data exists for structurally related compounds containing either the 2,3-dimethoxyphenyl group or the pentan-3-ol core, this information is not directly applicable for the specific, detailed structural elucidation of the title compound.

The requested in-depth analysis, encompassing techniques such as 2D NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and X-ray crystallography, requires experimental data obtained from the physical analysis of the compound itself. Without a primary scientific source that has synthesized and characterized this compound, the generation of an accurate and scientifically valid article as per the specified outline is not feasible.

Further research and synthesis by the scientific community would be necessary to produce the experimental data required for the comprehensive structural and spectroscopic analysis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(2,3-dimethoxyphenyl)pentan-3-ol is characterized by several key absorption bands that confirm its structure. The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the tertiary alcohol group. The broadening of this peak suggests the presence of intermolecular hydrogen bonding.

The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups are observed in the 3100-2850 cm⁻¹ region. Specifically, aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below this value. The presence of the methoxy (B1213986) groups is confirmed by a strong C-O stretching band, typically around 1250 cm⁻¹. Aromatic C=C stretching vibrations give rise to one or more bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give a strong signal in the Raman spectrum, which can be a useful diagnostic tool. The C-C skeletal vibrations of the pentyl group and the phenyl ring are also readily observed. Due to its relative insensitivity to water, Raman spectroscopy can be particularly useful for studying samples in aqueous media, although this is less relevant for a water-insoluble compound like this compound.

The following table summarizes the characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl | O-H Stretch (H-bonded) | 3600 - 3200 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Moderate to Strong |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Moderate to Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Strong |

| Methoxy | C-O Stretch | ~1250 | Moderate |

| Tertiary Alcohol | C-O Stretch | ~1150 | Moderate |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(2,3-Dimethoxyphenyl)pentan-3-ol, these calculations can elucidate its three-dimensional structure, the stability of different rotational isomers (conformers), and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A DFT approach would be used to determine the most stable geometric arrangement of the atoms in this compound, a process known as geometry optimization. This calculation finds the lowest energy structure by adjusting bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, the same theoretical level can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and are instrumental in interpreting experimental infrared (IR) and Raman spectra. For a non-linear molecule like this one, with N atoms, 3N-6 vibrational modes are expected.

A hypothetical DFT study, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield a set of vibrational frequencies. A selection of these calculated frequencies for key functional groups in this compound is presented in the table below. It is standard practice to apply a scaling factor to these theoretical frequencies to better match experimental values, accounting for anharmonicity and method limitations.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3500-3700 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-3000 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-O (Aryl Ether) | Asymmetric Stretching | ~1200-1275 |

| C-O (Alcohol) | Stretching | ~1000-1260 |

Note: The values presented are representative and would be precisely determined in an actual computational study.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy than standard DFT for calculating molecular energies. While computationally more demanding, these methods are valuable for obtaining highly reliable data on reaction energies, bond dissociation energies, and the relative energies of different conformers. For this compound, high-accuracy ab initio calculations could be used to precisely determine the energetic differences between various rotational arrangements of the dimethoxyphenyl group relative to the pentan-3-ol moiety.

The presence of several single bonds in this compound allows for significant conformational flexibility. The rotation around the C-C bond connecting the phenyl ring to the tertiary carbon and the rotations of the methoxy (B1213986) groups can lead to multiple stable conformers.

A computational conformational analysis would involve systematically rotating these key bonds and calculating the energy at each step to map out the potential energy surface. This process identifies the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such an analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and interactions.

Prediction of Spectroscopic Properties through Computational Modeling

Computational models are not only used to predict structure and energy but also to simulate spectroscopic data, which is invaluable for validating experimental results and assigning spectral peaks.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculation is performed on the optimized molecular geometry. The resulting magnetic shielding tensors for each nucleus are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing these predicted shifts with experimental data helps confirm the correct assignment of all peaks in the NMR spectrum, providing strong evidence for the proposed molecular structure.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (quaternary, alcohol) | 75-85 | 79.8 |

| C (aromatic, C-C) | 130-140 | 135.2 |

| C (aromatic, C-O) | 145-155 | 150.1 / 152.4 |

| C (aromatic, C-H) | 110-125 | 112.5 / 118.9 / 124.3 |

| O-CH₃ | 55-65 | 55.9 / 60.7 |

| CH₂ (ethyl group) | 30-40 | 33.5 |

| CH₃ (ethyl group) | 5-15 | 8.2 |

Note: Experimental values are representative for similar structures. Predicted values illustrate the expected range from a GIAO-DFT calculation.

As mentioned in section 5.1.1, quantum chemical calculations yield vibrational frequencies and their corresponding intensities. This information can be used to generate a complete theoretical vibrational spectrum. The calculated frequencies and their IR intensities or Raman activities can be plotted to create a simulated spectrum that can be directly compared with an experimental one. This comparison is a powerful tool for vibrational mode assignment, where each peak in the experimental spectrum is attributed to a specific molecular motion predicted by the calculation.

Computational Mechanistic Studies of Reaction Pathways

Transition State Characterization and Reaction Barrier Determination

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly quantum mechanics calculations, are adept at locating and characterizing these fleeting structures. For this compound, this would involve modeling potential reactions, such as dehydration or oxidation, and calculating the geometry and energy of the corresponding transition states.

The determination of the reaction barrier, or activation energy, is a direct outcome of this process. This value is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. A hypothetical reaction coordinate diagram for a reaction involving this compound would map the energy of the system as it progresses from reactants to products, with the transition state at the apex of this energy profile.

Hypothetical Data Table for Reaction Barrier Determination:

| Reaction Pathway | Method/Basis Set | Calculated Activation Energy (kcal/mol) |

| Dehydration | DFT/B3LYP/6-31G* | Data not available |

| Oxidation | MP2/cc-pVTZ | Data not available |

This table illustrates the type of data that would be generated from such studies. The values are placeholders as no specific research has been published.

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

The surrounding solvent can significantly influence the course and rate of a chemical reaction. Computational chemistry employs two primary models to account for these effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of how a solvent might stabilize or destabilize reactants, products, and transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules, to be explicitly modeled.

For this compound, studying solvent effects would be crucial for predicting its behavior in different reaction media. For instance, the stability of a potential carbocation intermediate in a dehydration reaction would be highly dependent on the polarity of the solvent.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics calculations are excellent for studying reactions, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational flexibility of a molecule over time. An MD simulation of this compound would involve calculating the forces between its atoms and using these forces to simulate their motion, providing a dynamic picture of the molecule's behavior.

This would allow for the exploration of its conformational landscape—the full range of shapes the molecule can adopt by rotating around its single bonds. The presence of the bulky dimethoxyphenyl group and the ethyl groups around the central carbon atom would lead to a complex landscape of energy minima (stable conformers) and the transition states that separate them. Understanding this landscape is key to comprehending the molecule's physical properties and how it might interact with other molecules, such as enzymes or receptors in a biological context.

Hypothetical Data Table for Conformational Analysis:

| Dihedral Angle | Stable Conformer 1 (degrees) | Stable Conformer 2 (degrees) |

| C(2)-C(3)-C(4)-C(5) | Data not available | Data not available |

| C(ar)-C(1')-C(2')-O(Me) | Data not available | Data not available |

This table is a representation of the kind of data that would be extracted from molecular dynamics simulations, showing the key dihedral angles that define different stable conformations. The values are placeholders.

Applications of 3 2,3 Dimethoxyphenyl Pentan 3 Ol in Broader Organic Synthesis

Role as a Synthetic Intermediate in Multistep Organic Syntheses

A synthetic intermediate is a molecule that is a product of one reaction and a reactant for a subsequent reaction in a multistep synthesis. The utility of 3-(2,3-dimethoxyphenyl)pentan-3-ol in this capacity can be envisioned through the independent or concerted reactivity of its alcohol and aromatic functionalities.

The 2,3-dimethoxyphenyl moiety of the molecule is a key feature that can be chemically manipulated to introduce a variety of functional groups, thereby generating a range of diversely substituted aromatic compounds. The methoxy (B1213986) groups are ortho- and para-directing and activating for electrophilic aromatic substitution, although the steric hindrance from the adjacent pentan-3-ol group might influence the regioselectivity of such reactions.

Potential transformations include:

Ether Cleavage: The methoxy groups can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding dihydroxy derivative. These phenolic hydroxyl groups can then be further functionalized, for instance, by alkylation or acylation, to produce a variety of ethers and esters.

Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxybenzene ring facilitates electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the two methoxy groups would likely favor substitution at the C4 and C6 positions.

Oxidative Coupling: Phenolic compounds derived from the cleavage of the methoxy groups can undergo oxidative coupling to form biphenyl (B1667301) structures, a motif present in some bioactive natural products.

These transformations underscore the potential of this compound as a starting material for creating a library of substituted aromatic compounds for various applications, including medicinal chemistry and materials science.

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.govnih.gov Once the desired stereochemistry is established, the auxiliary is removed. For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. The tertiary alcohol at the C3 position is a stereocenter.

Hypothetical Application as a Chiral Auxiliary:

If resolved, the enantiomerically pure alcohol could be attached to a prochiral molecule, for example, through an ester linkage. The steric bulk of the dimethoxyphenylpentyl group could then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby inducing diastereoselectivity. After the reaction, the auxiliary could be cleaved and potentially recovered. While there are no specific reports of this compound being used in this manner, the principle is well-established with other chiral alcohols. nih.gov

Potential as a Ligand Precursor:

The oxygen atom of the tertiary alcohol and potentially the oxygen atoms of the methoxy groups could serve as coordination sites for metal centers. Functionalization of the aromatic ring or modification of the alcohol could lead to the synthesis of novel chiral ligands for asymmetric catalysis. Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, and the development of new chiral ligands is an active area of research. mdpi.com

Building Block for the Construction of Complex Natural Products

Natural products often possess complex, three-dimensional structures with multiple stereocenters. Their total synthesis is a significant challenge that is often addressed by a convergent approach, where smaller, well-defined fragments, or "building blocks," are synthesized and then coupled together. researchgate.netresearchgate.net

This compound possesses several features that make it a potential building block in the synthesis of complex molecules:

A Substituted Aromatic Ring: The 2,3-dimethoxyphenyl group can be a key structural element in various natural products or their analogues.

A Tertiary Alcohol: This functional group can be a site for further chemical transformations or can be a part of the final target's structure.

A Defined Stereocenter: If used in its enantiomerically pure form, it can introduce a specific stereocenter into the target molecule.

For instance, the dimethoxyphenyl moiety is found in a number of alkaloids and other biologically active compounds. A synthetic strategy could involve using this compound as a starting material to construct a larger portion of a target natural product, leveraging the existing functionalities for further elaboration.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.govnih.gov This collection of compounds, known as a chemical library, is then screened for biological activity to identify lead compounds for drug discovery. A central component of a combinatorial library is the "scaffold," a core molecular structure to which various substituents are attached.

The molecular framework of this compound is a viable candidate for a scaffold in combinatorial chemistry.

Table 1: Potential Diversity Points of this compound for Combinatorial Library Synthesis

| Position | Functional Group | Potential Modifications |

| Aromatic Ring | 2,3-Dimethoxy groups | Demethylation followed by alkylation/acylation with diverse R-groups. |

| Aromatic Ring | C4, C5, C6 positions | Electrophilic substitution with various electrophiles (e.g., -NO₂, -Br, -COR). |

| Tertiary Alcohol | -OH group | Esterification or etherification with a variety of carboxylic acids or alkyl halides. |

| Alkyl Chain | Ethyl groups | While less straightforward, modifications could be envisioned through fragmentation/rearrangement. |

By systematically varying the substituents at these positions, a large library of analogues of this compound could be generated. This library could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. The diversity of the library would stem from the different electronic and steric properties of the introduced functional groups.

Derivatization and Analog Synthesis of 3 2,3 Dimethoxyphenyl Pentan 3 Ol

Systematic Modification of the Alkyl Side Chain

The pentan-3-ol core of the molecule offers multiple avenues for structural modification. The two ethyl groups attached to the tertiary alcohol carbon can be systematically altered in terms of their length, branching, and the introduction of various functional groups. Such modifications are typically achieved through the selection of appropriate starting materials in a Grignard reaction, a powerful and widely used method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. rutgers.edulibretexts.orglibretexts.org

Alterations in Chain Length and Branching

The synthesis of analogs with varied alkyl chain lengths and branching can be readily achieved by employing different Grignard reagents in the reaction with a suitable ketone precursor, such as 2,3-dimethoxypropiophenone. By replacing the commonly used ethylmagnesium bromide with other alkylmagnesium halides, a wide range of derivatives can be accessed. For instance, the use of methylmagnesium bromide would yield the corresponding butan-2-ol derivative, while employing propylmagnesium bromide would lead to a hexan-3-ol analog. The introduction of branched alkyl chains, such as isopropyl or tert-butyl groups, can also be accomplished using the corresponding branched Grignard reagents, although steric hindrance might influence the reaction yields. sciencemadness.org

A general synthetic scheme for these modifications is depicted below:

Scheme 1: General synthesis of 3-(2,3-dimethoxyphenyl)alkanol derivatives via Grignard reaction.

Scheme 1: General synthesis of 3-(2,3-dimethoxyphenyl)alkanol derivatives via Grignard reaction.

The following table illustrates the potential diversity of analogs that can be synthesized by varying the Grignard reagent:

| Grignard Reagent (R-MgX) | Resulting Alkyl Group (R) | Product Name |

| Methylmagnesium bromide | Methyl | 2-(2,3-Dimethoxyphenyl)butan-2-ol |

| Propylmagnesium bromide | Propyl | 3-(2,3-Dimethoxyphenyl)hexan-3-ol |

| Isopropylmagnesium bromide | Isopropyl | 3-(2,3-Dimethoxyphenyl)-2-methylpentan-3-ol |

| Butylmagnesium bromide | Butyl | 3-(2,3-Dimethoxyphenyl)heptan-3-ol |

Table 1: Representative Analogs of 3-(2,3-Dimethoxyphenyl)pentan-3-ol with Modified Alkyl Side Chains.

Introduction of Additional Functionalities (e.g., halogens, nitrogen-containing groups)

The incorporation of functional groups such as halogens or nitrogen-containing moieties into the alkyl side chains can significantly alter the electronic and steric properties of the molecule, potentially leading to new chemical characteristics.

Halogenation: Halogen atoms can be introduced into the alkyl chains through various synthetic strategies. One common method involves the use of halogenated starting materials. For instance, a Grignard reagent prepared from a haloalkane can be reacted with 2,3-dimethoxypropiophenone. numberanalytics.comnumberanalytics.com Alternatively, radical halogenation of the synthesized alkyl-substituted tertiary alcohol could be employed, though this method may lack selectivity. numberanalytics.comyoutube.com The choice of halogenating agent and reaction conditions would be critical to control the position and extent of halogenation. nih.gov

Introduction of Nitrogen-Containing Groups: The synthesis of amino alcohol derivatives can be achieved through several routes. One approach involves the ring-opening of a suitable epoxide with an amine. organic-chemistry.orgyoutube.com For example, an epoxide derived from an olefinic precursor of the target molecule could be reacted with various primary or secondary amines to introduce a nitrogen-containing group. Another strategy is the amination of a diol, which can be prepared from the corresponding alkene. researchgate.netgoogle.com

Exploration of Substituent Effects on the Aromatic Ring

Variation of Methoxy (B1213986) Group Positions (e.g., 3,4-dimethoxy, 2,5-dimethoxy)

The position of the methoxy groups on the phenyl ring can significantly influence the electron density and steric environment around the tertiary alcohol. The synthesis of analogs with alternative methoxy group arrangements, such as 3,4-dimethoxy or 2,5-dimethoxy, can be accomplished by starting with the appropriately substituted benzaldehyde (B42025) or benzoic acid derivative. For example, the synthesis of 3-(3,4-dimethoxyphenyl)pentan-3-ol would begin with 3,4-dimethoxybenzaldehyde, which would be converted to the corresponding ketone and then subjected to a Grignard reaction. nih.gov

The following table summarizes some of these isomeric analogs:

| Aromatic Ring Substituent | Starting Material Example |

| 3,4-Dimethoxyphenyl | 3,4-Dimethoxybenzaldehyde |

| 2,5-Dimethoxyphenyl | 2,5-Dimethoxybenzaldehyde |

| 2,4-Dimethoxyphenyl | 2,4-Dimethoxybenzaldehyde |

| 3,5-Dimethoxyphenyl | 3,5-Dimethoxybenzaldehyde |

Table 2: Isomeric Dimethoxyphenyl Analogs of this compound.

Introduction of Electron-Donating and Electron-Withdrawing Groups

To systematically study the electronic effects on the molecule's properties, a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced onto the aromatic ring.

Electron-Donating Groups: Besides the existing methoxy groups, other EDGs such as alkyl, hydroxyl, or amino groups can be incorporated. The synthesis of these analogs would start from appropriately substituted benzaldehyde or benzoic acid precursors. For instance, a 4-hydroxy-2,3-dimethoxyphenyl analog could be prepared from vanillin (B372448) as a starting material, with appropriate protection and deprotection steps for the hydroxyl group.

Electron-Withdrawing Groups: The introduction of EWGs like nitro, cyano, or halo groups can significantly alter the electronic character of the aromatic ring. For example, a nitro-substituted analog could be synthesized from a nitrated dimethoxybenzoic acid derivative. The Hansch-Fujita method is a quantitative approach that can be used to analyze the effect of such substituents on the molecule's activity, where hydrophobic substituents with an optimal size may enhance certain properties, while bulky groups could be detrimental. nih.gov

The following table provides examples of such modifications:

| Substituent Type | Example Substituent | Potential Starting Material |

| Electron-Donating | 4-Methyl | 2,3-Dimethoxy-4-methylbenzaldehyde |

| Electron-Donating | 4-Amino | 4-Amino-2,3-dimethoxybenzoic acid |

| Electron-Withdrawing | 5-Nitro | 5-Nitro-2,3-dimethoxybenzoic acid |

| Electron-Withdrawing | 4-Chloro | 4-Chloro-2,3-dimethoxybenzaldehyde |

Table 3: Analogs with Additional Electron-Donating or Electron-Withdrawing Groups.

Synthesis of Stereoisomers and their Comparative Chemical Studies

The central carbon atom of the pentan-3-ol moiety in this compound is a chiral center. Therefore, the compound exists as a pair of enantiomers. The synthesis and study of these individual stereoisomers are essential for understanding how the three-dimensional structure influences chemical and physical properties.

The enantioselective synthesis of chiral tertiary alcohols is a challenging but important area of organic synthesis. researchgate.netresearchgate.net Several strategies can be employed to obtain the individual enantiomers of this compound.

One approach is the enantioselective addition of an organometallic reagent to a ketone . acs.orgnih.govrsc.org This can be achieved by using a chiral ligand to control the stereochemical outcome of the Grignard reaction with 2,3-dimethoxypropiophenone. Various chiral ligands have been developed for this purpose, leading to highly enantioenriched tertiary alcohols. nih.gov

Another strategy is the kinetic resolution of the racemic tertiary alcohol . chinesechemsoc.orgnih.govacs.orgthieme-connect.com This involves the use of a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer. google.com For example, an acylative kinetic resolution using a chiral DMAP derivative has been shown to be effective for resolving 3-hydroxy-3-substituted oxindoles. nih.govacs.org

Once the individual stereoisomers are obtained, their comparative chemical studies can be performed. This would involve analyzing their spectroscopic and chiroptical properties, such as specific rotation and circular dichroism, to confirm their absolute configuration. Furthermore, their reactivity in various chemical transformations can be compared to elucidate the influence of stereochemistry on reaction rates and pathways.

The following table outlines the general approaches to obtaining and studying the stereoisomers:

| Method | Description | Key Considerations |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. encyclopedia.pubresearcher.life | Selection of an effective chiral ligand or catalyst for the specific substrate. |

| Kinetic Resolution | Separation of a racemic mixture by selectively reacting one enantiomer. rsc.org | Finding a suitable resolving agent (enzyme or chiral catalyst) and optimizing reaction conditions. |

| Comparative Studies | Analysis of the physical, chemical, and spectroscopic properties of the individual enantiomers. | Use of chiroptical techniques (e.g., circular dichroism) to determine absolute stereochemistry. |

Table 4: Methodologies for the Synthesis and Study of Stereoisomers of this compound.

Future Research Directions and Open Questions

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of tertiary alcohols often involves Grignard reagents, which, while effective, present environmental and safety challenges due to the use of volatile organic solvents and reactive organometallic species. Future research will undoubtedly focus on developing more sustainable and greener synthetic routes to compounds like 3-(2,3-dimethoxyphenyl)pentan-3-ol.

One promising avenue is the use of more environmentally benign solvents. Water, being the most abundant and non-toxic solvent, is an ideal medium for organic synthesis. rsc.org Recent advancements in visible-light-mediated synthesis have demonstrated the potential for creating sterically hindered tertiary alcohols in aqueous phases. rsc.org This approach, which can utilize carbonyl compounds and arylamines as starting materials, offers a greener alternative to traditional methods. rsc.org

Another area of focus is the use of sustainable reagents. Alcohols, being ubiquitous and structurally diverse, are attractive as environmentally friendly chemical building blocks. nih.gov Research into harnessing alcohols as sustainable reagents for various organic transformations is a rapidly developing field. nih.gov This could involve catalytic methods that activate alcohols for addition to carbonyl precursors, reducing the reliance on organometallic reagents.

The principles of atom economy, which aim to maximize the incorporation of all materials used in the synthesis into the final product, will also guide future synthetic design. This involves minimizing the use of protecting groups and developing more direct, one-pot procedures.

Exploration of Novel Catalytic Transformations Involving the Compound

The hydroxyl group of this compound offers a handle for a variety of catalytic transformations, leading to the synthesis of new and potentially valuable molecules. While tertiary alcohols can be challenging substrates due to steric hindrance, the development of novel catalysts can overcome these limitations.

Future research could explore the use of transition-metal catalysts, such as those based on titanium, to facilitate new reactions. For instance, Cp2TiCl2-catalyzed reactions have been shown to be effective in the synthesis of tertiary alcohols from ketones and aryl olefins. mdpi.com Investigating the reverse of this process—or other catalytic transformations starting from the tertiary alcohol—could yield interesting results.

Furthermore, the development of catalysts for the asymmetric synthesis of chiral tertiary alcohols remains a significant goal. chinesechemsoc.orgnih.gov While the parent compound this compound is achiral, the development of catalytic methods for its enantioselective synthesis or its use as a chiral auxiliary after resolution could be a fruitful area of investigation. This could involve the use of chiral ligands in conjunction with metal catalysts to control the stereochemical outcome of reactions. mdpi.com

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in situ spectroscopic techniques are invaluable. For the synthesis of this compound, particularly via Grignard-type reactions, real-time monitoring can provide crucial information about reaction kinetics, intermediates, and the formation of byproducts.

Raman spectroscopy is a powerful tool for monitoring reactions involving organometallic species in real-time. acs.org It can be used to follow the progress of reactions that are sensitive to air and moisture, providing insights into the mechanism of transmetalation and the formation of the desired product. acs.orgacs.org This technique would be highly applicable to studying the formation of this compound, allowing for precise control over reaction conditions and optimization of yield and purity.

In addition to Raman spectroscopy, in situ Fourier-transform infrared (FTIR) spectroscopy can also be employed to monitor the progress of organic reactions. rsc.org By coupling an electrochemical cell with an FTIR spectrometer, it is possible to continuously monitor the concentrations of reactants, intermediates, and products, providing detailed kinetic and mechanistic information. rsc.org

Deeper Integration of Machine Learning and AI in Synthetic Design and Prediction

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-Dimethoxyphenyl)pentan-3-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of tertiary alcohols like this compound typically involves Grignard or organometallic additions to ketones. For example:

Ketone precursor synthesis : Prepare 2,3-dimethoxyacetophenone via Friedel-Crafts acylation of 1,2-dimethoxybenzene.

Nucleophilic addition : React with ethylmagnesium bromide to form the tertiary alcohol.

Workup and purification : Use acid quenching, followed by column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Key optimization parameters :

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

Methodological Answer: 1H NMR analysis :

- Aromatic protons : Expect two doublets (δ 6.7–7.1 ppm) for the dimethoxyphenyl group, with coupling constants (J = 8–9 Hz) indicating para-substitution.

- Methoxy groups : Sharp singlets at δ 3.8–3.9 ppm (integration for 6H).

- Tertiary alcohol : Broad singlet (δ 1.2–1.5 ppm) for the -OH proton (exchangeable with D₂O).

Q. 13C NMR :

Q. Purity assessment :

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use fume hoods for volatile steps .

- Respiratory protection : For powder handling, use P95 respirators; for vapor exposure (e.g., during distillation), use OV/AG-P99 cartridges .

- Spill management : Absorb with inert material (vermiculite), dispose as hazardous waste .

- Storage : Keep in amber glass under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethoxyphenyl group influence catalytic hydrogenation of this compound derivatives?

Methodological Answer:

- Steric hindrance : The 2,3-dimethoxy substitution creates a bulky aromatic ring, slowing hydrogenation of adjacent double bonds. Use Lindlar catalyst (Pd/CaCO₃) with quinoline poisoning for selective alkene reduction .

- Electronic effects : Methoxy groups donate electrons via resonance, stabilizing carbocation intermediates in acid-catalyzed dehydrations. Monitor reaction progress via GC-MS to detect elimination byproducts (e.g., alkenes) .

- Kinetic studies : Compare turnover frequencies (TOF) using PtO₂ vs. Pd/C catalysts to quantify steric impacts .

Q. What analytical strategies resolve contradictions in regioselectivity data for elimination reactions of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.